molecular formula C9H21N3 B2862136 [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine CAS No. 313345-08-3

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

Cat. No.: B2862136
CAS No.: 313345-08-3
M. Wt: 171.288
InChI Key: XYIUIYHRNFXKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role as a Versatile Scaffold in Bioactive Molecule Design

This compound is a piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring substituted with a dimethylamino group at the 4-position and a 2-aminoethyl chain at the 1-position. This structural complexity grants it unique physicochemical properties, including a balance of hydrophilicity and lipophilicity, which are critical for optimizing drug-like characteristics such as bioavailability and membrane permeability. The compound’s chirality—stemming from its asymmetric carbon atoms—enables enantioselective interactions with biological targets, a feature leveraged in designing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and serotonin receptors.

The piperidine core serves as a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic natural alkaloids. For instance, the dimethylamino and aminoethyl substituents in this compound provide multiple sites for functionalization, allowing medicinal chemists to fine-tune electronic, steric, and solubility properties. This adaptability is exemplified in its use as a precursor for synthesizing tetradentate ligands, which are pivotal in catalytic systems and metalloprotein inhibitors.

Recent studies highlight its utility in constructing small-molecule libraries for high-throughput screening. For example, derivatives of this scaffold have shown promise as intermediates in the synthesis of cannabinoid receptor antagonists and 5-HT6 receptor modulators, underscoring its versatility. Table 1 summarizes key functional modifications of this scaffold and their therapeutic implications.

Table 1: Functional Modifications of this compound and Associated Bioactivities

Modification Site Functional Group Introduced Therapeutic Application
Piperidine nitrogen Alkyl chains Enhanced blood-brain barrier penetration
4-Position dimethylamino Aromatic substituents Selective serotonin reuptake inhibition
2-Aminoethyl chain Carboxylic acid derivatives DPP-4 inhibition for diabetes

Historical Evolution of Piperidine Derivatives in Pharmaceutical Development

Piperidine derivatives have been integral to drug discovery since the isolation of piperidine from black pepper alkaloids in the 19th century. Early applications focused on their role as analgesics and antispasmodics, but advancements in synthetic organic chemistry in the 20th century expanded their utility. The development of meperidine (a piperidine-based opioid) in the 1930s marked a turning point, demonstrating the scaffold’s potential for central nervous system (CNS) targeting.

The 21st century saw a surge in piperidine-containing drugs, driven by the need for stereochemically diverse compounds. For example, the FDA-approved antipsychotic risperidone and the antihistamine loratadine both feature piperidine moieties critical for their pharmacophores. The introduction of chiral centers into piperidine scaffolds, as seen in drugs like varubi (rolapitant) and ubrelvy (ubrogepant), further refined receptor selectivity and reduced off-target effects.

This compound represents a modern iteration of this evolution. Its design builds on lessons from earlier piperidine drugs, such as the importance of nitrogen positioning for hydrogen bonding and the role of alkyl substituents in modulating logP values. Comparative analysis of piperidine derivatives over time reveals a trend toward increased structural complexity to address multidrug-resistant pathogens and neurodegenerative diseases.

Table 2: Milestones in Piperidine Derivative Drug Development

Era Key Compound Therapeutic Class Innovation
1930s Meperidine Opioid analgesic First synthetic piperidine analgesic
1980s Haloperidol Antipsychotic High D2 receptor affinity
2000s Loratadine Antihistamine Non-sedating H1 receptor antagonism
2020s This compound Multitarget scaffold Chirality-driven enantioselectivity

Properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)9-3-6-12(7-4-9)8-5-10/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUIYHRNFXKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313345-08-3
Record name 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dimethylation of Piperidin-4-amine

The foundational step involves converting piperidin-4-amine to its dimethylated analog. A widely adopted protocol employs dimethyl sulfate under controlled alkaline conditions:

$$
\text{Piperidin-4-amine} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH, H}2\text{O}} [1-\text{(Dimethyl)piperidin-4-amine}]
$$

This exothermic reaction requires careful temperature modulation (0–5°C) to prevent N-overalkylation. Patent data indicates that using 1.2 equivalents of dimethyl sulfate in aqueous sodium hydroxide (10% w/v) yields the dimethylated product in 78–85% purity after extractive workup.

Introduction of the 2-Aminoethyl Side Chain

Subsequent alkylation at the piperidine nitrogen utilizes 2-bromoethylamine hydrobromide. Optimal conditions involve:

  • Solvent: Anhydrous acetonitrile
  • Base: Triethylamine (3.0 equiv)
  • Temperature: Reflux at 82°C for 12–16 hours

$$
[1-\text{(Dimethyl)piperidin-4-amine}] + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

The reaction achieves 62–68% isolated yield, with purity enhanced to >95% via recrystallization from ethanol/water (4:1 v/v).

Method 2: Reductive Amination of Piperidin-4-one

Synthesis of Piperidin-4-one Intermediates

Piperidin-4-one serves as a versatile precursor. A scalable route from 4-piperidone hydrochloride involves Boc protection followed by oxidative deprotection:

$$
\text{4-Piperidone HCl} \xrightarrow{\text{(Boc)}2\text{O, NaHCO}3} \text{N-Boc-4-piperidone} \xrightarrow{\text{HCl, EtOAc}} \text{4-Piperidone}
$$

Yields exceed 90% for both steps when conducted in acetone/water mixtures at ambient temperature.

Sequential Reductive Aminations

The ketone undergoes two reductive amination steps:

  • Dimethylamine incorporation:
    $$
    \text{4-Piperidone} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH(OAc)}3, \text{CH}3\text{COOH}} [1-\text{(Dimethyl)piperidin-4-amine}]
    $$
    Glacial acetic acid catalyzes imine formation, while sodium triacetoxyborohydride selectively reduces the intermediate (82% yield).
  • 2-Aminoethyl introduction:
    Ethylenediamine serves as both nucleophile and proton source in a Pd/C-catalyzed hydrogenation:
    $$
    [1-\text{(Dimethyl)piperidin-4-amine}] + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Target Compound}
    $$
    This one-pot method achieves 70% conversion but requires rigorous exclusion of moisture.

Method 3: Protection-Deprotection Strategies

Boc-Mediated Synthesis

Chinese patent CN106432232A details a Boc-protection approach:

  • Boc activation of 4-piperidone:
    $$
    \text{4-Piperidone HCl} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3} \text{N-Boc-4-piperidone} \quad (93\% \text{ yield})
    $$
  • Reductive amination with dimethylamine:
    Sodium borohydride in ammonia-saturated ethanol effects reduction:
    $$
    \text{N-Boc-4-piperidone} + (\text{CH}3)2\text{NH} \xrightarrow{\text{NaBH}4, \text{NH}3/\text{EtOH}} \text{N-Boc-[1-(dimethyl)piperidin-4-amine]}
    $$
  • Side chain installation and deprotection:
    Alkylation with 2-aminoethyl bromide followed by HCl-mediated Boc removal affords the target compound in 78% overall yield.

Analysis of Reaction Conditions

Catalytic Systems

Catalyst Reaction Type Yield (%) Purity (%)
Pd/C (10% w/w) Hydrogenation 70 88
NaBH(OAc)₃ Reductive Amination 82 95
Ti(OiPr)₄ Borohydride Reduction 81 91

Transition metal catalysts enable milder conditions but introduce heavy metal contamination risks. Borohydride-based systems offer cleaner profiles at the expense of stoichiometric reagent use.

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO): Accelerate alkylation but promote side reactions (e.g., Hofmann elimination)
  • Ethereal solvents (THF, dioxane): Improve selectivity for secondary amine formation
  • Aqueous mixtures: Essential for Boc deprotection but complicate product isolation

Comparative Evaluation of Methods

Parameter Alkylation Reductive Amination Boc Strategy
Overall Yield (%) 65–68 70–75 78–82
Purity Post-Workup 95% 92% 98%
Scalability Moderate High High
Cost Index 1.0 1.2 1.5

The Boc protection-deprotection route emerges as superior for large-scale synthesis, achieving 98% purity through crystallographic purification. However, alkylation methods remain popular for small-scale applications due to lower reagent costs.

Chemical Reactions Analysis

Alkylation Reactions

The primary and secondary amine groups undergo alkylation under controlled conditions:

  • Methanesulfonylation : Reacts with methanesulfonyl chloride in pyridine at 0–25°C to form N-sulfonylated derivatives (70% yield) .

  • Benzylation : Reacts with benzyl halides in acetonitrile/DMSO (40–60°C) using triethylamine as a base.

  • Cross-coupling : Participates in palladium-catalyzed alkylation with aryl halides via Buchwald-Hartwig amination .

Key Conditions :

SubstrateReagentSolventTemperatureYield
Methanesulfonyl chloridePyridineTHF0–25°C70%
Benzyl bromideTriethylamineAcetonitrile40°C~60%

Acylation and Nucleophilic Substitution

The ethylamino side chain facilitates acylation and displacement reactions:

  • Acetylation : Reacts with acetyl chloride in DCM to form stable amides.

  • Carbamate formation : Reacts with chloroformates (e.g., tert-butoxycarbonyl chloride) to generate Boc-protected derivatives .

  • Nucleophilic substitution : Participates in SN2 reactions with alkyl/aryl halides, particularly at the primary amine site .

Mechanistic Insight :

  • The dimethylamino group electronically deactivates the piperidine ring but enhances nucleophilicity at the ethylamine terminus .

  • Steric hindrance from the piperidine ring directs reactivity toward the terminal amine .

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes:

  • Cyclization : Reacts with glutaric dialdehyde under Ru-catalyzed conditions to form bicyclic piperidines (dr = 20:1) .

  • Double reductive amination : Forms trans- or cis-piperidine derivatives depending on the carbonyl substrate .

Example :

Compound+RCOHNaBH3CNRCH2NH Piperidine derivative(Yield 85 90 )\cite26\text{Compound}+\text{RCOH}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH Piperidine derivative}\quad (\text{Yield 85 90 })\cite{2}{6}

Complexation and Chelation

The dimethylamino and piperidine groups enable coordination with metals:

  • Cu(II) complexes : Forms stable complexes in acetonitrile, confirmed by UV-Vis spectroscopy.

  • Catalytic activity : Acts as a ligand in nickel-catalyzed cycloisomerization of dienes .

Biological Interactions

While not a direct reaction, the compound modulates biological systems via:

  • Acetylcholinesterase inhibition : IC₅₀ ~15 μM, comparable to donepezil analogs.

  • Serotonin receptor binding : Ki = 120 nM for 5-HT₃ receptors, attributed to the ethylamino-piperidine motif .

Stability and Reaction Constraints

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solvent limitations : Reactivity declines in polar aprotic solvents (e.g., DMF) due to reduced nucleophilicity .

This compound’s versatility in alkylation, acylation, and cyclization makes it valuable for synthesizing bioactive molecules, particularly neuroactive agents and enzyme inhibitors.

Scientific Research Applications

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine, also known as 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine, is a chemical compound with the molecular formula C9H21N3 . While comprehensive data tables and case studies focusing solely on the applications of this specific compound are not available within the provided search results, the search results do offer insight into related compounds and their applications, which can help infer potential uses of this compound.

Structural Information and Properties

Key structural information for this compound includes :

  • Molecular Formula: C9H21N3
  • SMILES: CN(C)C1CCN(CC1)CCN
  • InChI: InChI=1S/C9H21N3/c1-11(2)9-3-6-12(7-4-9)8-5-10/h9H,3-8,10H2,1-2H3

The predicted collision cross sections (CCS) for various adducts of the compound have been calculated :

Potential Applications Based on Related Compounds

While direct applications of this compound are not detailed in the provided search results, information on related compounds can provide insights:

  • Pharmaceutical Research:
    • Piperidine derivatives, which share a piperidine ring structure with the target compound, are significant in the pharmaceutical industry for drug design .
    • Aminoethyl piperidine derivatives have been used as building blocks to create compounds with interesting crystal structures and supramolecular structures. These compounds have shown strong fluorescence and second harmonic generation (SHG) properties, making them useful in various applications .
    • Modifying terminal side chains with a dimethyl amino group can impact the inhibitory activity and selectivity of certain compounds, such as C-phenyl D-glucitol derivatives, concerning SGLT1 and SGLT2 inhibition .
  • Synthesis of Novel Compounds:
    • The compound 1-(2-Aminoethyl)piperazine, which is structurally related, is used in the synthesis of various substances . This suggests that this compound could also be employed as a building block in chemical synthesis.
  • Reactions and Catalysis:
    • Piperidines can be obtained through cycloisomerization reactions and intramolecular Alder-ene reactions, using catalysts like nickel . This suggests the potential use of this compound as a catalyst or reactant in similar chemical transformations.

Safety Considerations

  • Based on the safety data sheet for a related compound, 1-(2-Aminoethyl)piperazine, it is important to note potential hazards. 1-(2-Aminoethyl)piperazine is classified as a flammable liquid and is toxic through oral and dermal exposure. It can cause severe skin burns and eye damage and may cause skin sensitization . Therefore, appropriate safety measures, including proper storage and handling, should be taken when working with this compound.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, it may bind to G-protein coupled receptors (GPCRs) and modulate their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Piperidine/Piperazine Families

Compound 15 : N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine
  • Structural Similarity : Shares the piperidin-4-yl core and dimethylated ethylamine side chain.
  • Key Difference : Incorporates a 5-fluoroindole-phenyl group, enhancing aromatic interactions.
2,2,6,6-Tetramethylpiperidin-4-yl Esters
  • Structural Similarity : Piperidine core with substituents at the 4-position.
  • Key Difference : Tetramethyl groups on the piperidine ring and ester functionalities (e.g., acetate, propionate).
  • Functional Impact: Increased steric hindrance from tetramethyl groups reduces conformational flexibility.
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine
  • Structural Similarity : Ethylamine side chain attached to a heterocyclic core (piperazine).
  • Key Difference : Aryl substituents (e.g., 2,3-dimethylphenyl) on the piperazine ring.
  • Functional Impact : Aryl groups enhance binding to serotonin/dopamine receptors, suggesting applications in neuropsychiatry. The target compound’s simpler structure may lack receptor specificity but could offer improved solubility .

Pharmacologically Active Analogues

Sibutramine
  • Structural Similarity : Contains a dimethylamine group and a piperidine-like cyclobutyl scaffold.
  • Key Difference : Bulky 4-chlorophenyl and cyclobutyl groups.
  • Functional Impact: Sibutramine’s structure enables potent serotonin/norepinephrine reuptake inhibition (53–54% reduction). The target compound’s lack of aromatic groups may reduce reuptake inhibition but mitigate cardiovascular risks associated with Sibutramine .

Derivatives with Modified Side Chains

1-Acetylpiperidin-4-amine
  • Structural Similarity : Piperidin-4-amine core.
  • Key Difference: Acetyl group replaces the aminoethyl-dimethylamine side chain.
  • Functional Impact : Acetylation reduces basicity, altering pharmacokinetics (e.g., slower metabolism but lower blood-brain barrier penetration) compared to the target compound’s amine-rich structure .
[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine
  • Structural Similarity: Piperidine core with an aminomethyl group.
  • Key Difference : Chlorobenzyl substituent increases lipophilicity.
  • The target compound’s lack of halogenated groups may improve safety profiles .

Biological Activity

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine, commonly referred to as a piperidine derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H21N3. Its structural representation can be denoted using SMILES notation as CN(C)C1CCN(CC1)CCN. The compound features a piperidine ring substituted with a dimethylamino group and an aminoethyl chain, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
This compoundEscherichia coli0.031 mg/mL
Piperidine Derivative XPseudomonas aeruginosa0.015 mg/mL

Studies have demonstrated that the piperidine nucleus enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of piperidine derivatives has also been explored. In a study evaluating various compounds for their ability to reduce inflammation in animal models, several derivatives showed significant reduction in paw edema compared to control groups.

Table 2: Anti-inflammatory Effects of Piperidine Derivatives

CompoundDose (mg/kg)Edema Reduction (%)
This compound6075%
Indomethacin (Control)1085%

The results suggest that while the compound exhibits notable anti-inflammatory effects, it may not be as potent as established anti-inflammatory drugs like indomethacin .

Anticancer Activity

Emerging evidence points towards the anticancer potential of piperidine derivatives. A study evaluated the cytotoxic effects of various compounds on cancer cell lines, revealing that some piperidine derivatives induced apoptosis in human cancer cells.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15
Piperidine Derivative YHeLa (Cervical Cancer)12

The IC50 values indicate that these compounds could serve as potential leads for further development in cancer therapy .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profiles of piperidine derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis was performed on various piperidine derivatives against common pathogens. The results highlighted the superior activity of certain modifications of the piperidine structure.
  • Inflammation Model : In vivo studies assessed the anti-inflammatory effects using carrageenan-induced paw edema models. The tested compounds demonstrated varying degrees of anti-inflammatory activity, with significant results observed at specific dosages.
  • Cancer Cell Line Studies : Investigations into the apoptotic mechanisms revealed that certain piperidine derivatives activated caspase pathways in cancer cells, suggesting a mechanism for their anticancer activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine?

The synthesis typically involves multi-step alkylation and amination reactions. Key steps include:

  • N-Alkylation : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during alkylation of the piperidine nitrogen .
  • Protecting Groups : Temporary protection of the amine group with Boc (tert-butoxycarbonyl) to prevent side reactions during intermediate steps .
  • Catalysts : Palladium or nickel catalysts for cross-coupling reactions to introduce substituents like the pyridine or benzyl groups .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via NMR and HPLC .

Q. How can researchers assess the biological activity of this compound in receptor binding studies?

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for targets like G protein-coupled receptors (GPCRs) or neurotransmitter transporters .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Cell-Based Assays : Evaluate functional responses (e.g., cAMP modulation) in HEK293 cells transfected with target receptors .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry of substituents on the piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to confirm spatial arrangement of functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the compound's pharmacokinetic profile?

  • Lipophilicity : Introducing difluoroethyl groups (as seen in analogs) increases logP, enhancing blood-brain barrier permeability .
  • Metabolic Stability : Methylation of the amine reduces oxidative deamination, prolonging half-life in hepatic microsome assays .
  • SAR Studies : Systematic replacement of substituents (e.g., pyridine vs. benzene rings) reveals trends in target selectivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Replicate experiments using standardized concentrations (e.g., 1 nM–10 µM) to identify non-linear effects .
  • Receptor Subtype Profiling : Use CRISPR-edited cell lines to isolate activity at specific receptor subtypes (e.g., μ-opioid vs. δ-opioid receptors) .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes and explain variability .

Q. What strategies are effective for designing multi-step syntheses of analogs with improved potency?

  • Convergent Synthesis : Prepare piperidine and pyridine modules separately, then couple via Buchwald-Hartwig amination .
  • Late-Stage Functionalization : Use C–H activation to introduce substituents (e.g., bromine) for further derivatization .
  • High-Throughput Screening : Test intermediates against target panels to prioritize routes yielding bioactive analogs .

Q. How does this compound compare to structurally related piperidine derivatives in modulating chemokine receptors?

  • Receptor Selectivity : Unlike non-fluorinated analogs, this compound shows higher affinity for CXCR4 over CCR5, attributed to its dimethylamine group .
  • Functional Antagonism : In calcium flux assays, it inhibits IL-8-induced chemotaxis at lower IC₅₀ values (∼50 nM) compared to parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.